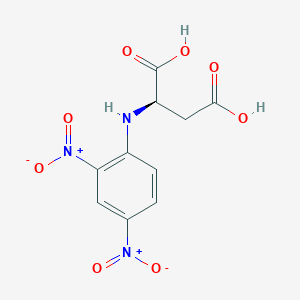

2,4-Dinitrophenyl-D-aspartic acid

Beschreibung

2,4-Dinitrophenyl-D-aspartic acid is a chemically modified derivative of D-aspartic acid, where the 2,4-dinitrophenyl (DNP) group is substituted at the amino group of the amino acid. D-Aspartic acid itself is a non-proteinogenic amino acid with a carboxyl group and an amino group in the D-configuration, contributing to its distinct biochemical interactions compared to its L-isomer . The introduction of the DNP group enhances the compound’s reactivity and spectroscopic properties, making it valuable in studies involving hapten-carrier conjugates, enzyme inhibition, or immunochemical labeling .

The molecular structure of this compound combines the polar carboxylic acid groups of aspartic acid with the electron-deficient aromatic nitro groups of the DNP moiety. This combination influences its solubility, stability, and interactions with biological systems.

Eigenschaften

CAS-Nummer |

7690-55-3 |

|---|---|

Molekularformel |

C10H9N3O8 |

Molekulargewicht |

299.19 g/mol |

IUPAC-Name |

(2R)-2-(2,4-dinitroanilino)butanedioic acid |

InChI |

InChI=1S/C10H9N3O8/c14-9(15)4-7(10(16)17)11-6-2-1-5(12(18)19)3-8(6)13(20)21/h1-3,7,11H,4H2,(H,14,15)(H,16,17)/t7-/m1/s1 |

InChI-Schlüssel |

VPBRVQFBZHIBPS-SSDOTTSWSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@H](CC(=O)O)C(=O)O |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenyl-D-aspartic acid typically involves the nitration of phenylalanine derivatives followed by the introduction of the aspartic acid moiety. One common method includes the reaction of 2,4-dinitrophenylhydrazine with aspartic acid under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

2,4-Dinitrophenyl-D-asparaginsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppen können unter bestimmten Bedingungen zu Aminogruppen reduziert werden.

Reduktion: Die Verbindung kann zu entsprechenden Aminen reduziert werden.

Substitution: Die Nitrogruppen können durch andere funktionelle Gruppen durch nukleophile aromatische Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Hydroxidionen oder Amine können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von 2,4-Dinitrophenyl-D-asparaginsäure, wie z. B. Aminoderivate und substituierte Phenylderivate .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2,4-Dinitrophenyl-D-asparaginsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Proteinen. Die Nitrogruppen erleichtern die Bildung von reaktiven Zwischenprodukten, die Proteinstrukturen modifizieren und die Enzymaktivität hemmen können. Diese Verbindung kann auch die oxidative Phosphorylierung entkoppeln, was zu Veränderungen im zellulären Energiestoffwechsel führt.

Wirkmechanismus

The mechanism of action of 2,4-Dinitrophenyl-D-aspartic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro groups facilitate the formation of reactive intermediates that can modify protein structures and inhibit enzyme activity. This compound can also uncouple oxidative phosphorylation, leading to alterations in cellular energy metabolism .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Backbone Complexity: this compound retains the chiral center and dual carboxyl groups of aspartic acid, enabling stereospecific interactions (e.g., enzyme binding) absent in glycine or acetic acid derivatives . N-(2,4-Dinitrophenyl)glycine lacks a chiral center, simplifying its use in non-stereoselective applications like hapten synthesis .

Solubility and Reactivity :

- The diethyl phosphate derivative (320.19 g/mol) exhibits higher hydrophobicity compared to aspartic acid derivatives due to its ester groups, limiting aqueous solubility but enhancing membrane permeability .

- 2-(2,4-Dinitrophenyl)acetic acid’s single carboxyl group reduces polarity, favoring organic-phase reactions .

Biological Interactions: The DNP group’s electron-withdrawing nature enhances electrophilicity, making these compounds prone to nucleophilic substitution reactions. This property is exploited in crosslinking or antibody labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.